molecular formula C10H6ClFN4 B1411518 5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile CAS No. 1823276-36-3

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1411518
CAS No.: 1823276-36-3
M. Wt: 236.63 g/mol
InChI Key: OFLYILCGYWNSOI-UHFFFAOYSA-N
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Description

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, chloro, fluoro, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the cyano group: This is often done using a cyanation reaction, where a suitable precursor is treated with a cyanating agent.

    Substitution reactions: The chloro and fluoro substituents can be introduced via halogenation reactions, using reagents such as chlorine and fluorine sources.

    Amination: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to an amine or an aldehyde.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile depends on its specific application:

    In medicinal chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.

    In material science: Its electronic properties can be exploited to create materials with specific conductive or luminescent properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(5-bromo-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(5-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct electronic, steric, and reactivity properties compared to similar compounds. This uniqueness can be exploited in the design of new pharmaceuticals or materials with tailored properties.

Biological Activity

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and various substituents that influence its pharmacological properties.

  • Molecular Formula : C10H6ClFN4
  • Molecular Weight : 236.63 g/mol
  • CAS Number : 175135-53-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation, cancer progression, and other diseases. The presence of the amino group and halogenated phenyl moiety enhances its reactivity and binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • In vitro Studies : This compound exhibited significant inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Selectivity : Importantly, it demonstrated minimal toxicity towards normal fibroblast cells (GM-6114), indicating a favorable therapeutic index .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects:

  • COX Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specific derivatives have been reported to exhibit selectivity for COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by structural modifications:

  • Substituents at the N1 position of the pyrazole ring significantly affect the antiproliferative activity against cancer cell lines. For example, compounds with specific alkyl or aryl groups showed varying degrees of activity .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of HepG2 and HeLa cell proliferation
Anti-inflammatoryCOX-2 selective inhibition
ToxicityLow toxicity to normal fibroblasts

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the efficacy of various pyrazole derivatives, including this compound against multiple cancer types. The results indicated that this compound could serve as a lead structure for further development due to its potent activity against non-small cell lung cancer and ovarian cancer cells .
  • Inflammation Model : In a carrageenan-induced rat paw edema model, derivatives showed significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

5-amino-1-(5-chloro-2-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLYILCGYWNSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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